
(2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺
描述
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, also known as BTM-0512, is a novel small molecule that has been gaining attention in the scientific community for its potential therapeutic applications. It belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are compounds that selectively target estrogen receptors in different tissues and have been used for the treatment of various diseases, including breast cancer and osteoporosis.
科学研究应用
ATP 敏感钾通道调节
(2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺,称为 ZD6169,已被确认为一种新型的 ATP 敏感钾通道开启剂。它在松弛膀胱平滑肌方面显示出体内选择性,这可能在治疗急迫性尿失禁患者方面具有潜力。该化合物表现出显着的选择性比率,表明其对膀胱肌肉的活性优于心血管参数。ZD6169 对膀胱顺应性的影响以及用格列本脲阻断大鼠膀胱活动的能力表明其在针对膀胱功能障碍的治疗应用中具有重要作用 (Howe et al., 1995)。
抗乙酰胆碱酯酶活性
一系列与 (2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺相关的化合物已显示出有效的抗乙酰胆碱酯酶 (anti-AChE) 活性。这些发现至关重要,尤其是在抗痴呆剂的背景下。在这些衍生物中苯甲酰胺的氮原子处引入大体积部分和修饰导致活性增强。这突出了该化合物通过增加大鼠大脑皮层和海马中的乙酰胆碱水平来治疗阿尔茨海默病等疾病的潜力 (Sugimoto et al., 1990)。
实体瘤中 Sigma2 受体成像
含氟苯甲酰胺类似物,包括与 (2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺 类似的结构,已被合成并评估为正电子发射断层扫描 (PET) 成像的潜在配体。这些化合物靶向实体瘤中的 Sigma2 受体状态,表明它们在癌症诊断和治疗监测中的应用。这些化合物假设的高肿瘤摄取和良好的肿瘤/正常组织比率,加上它们对 Sigma2 受体的亲和力,突出了它们在肿瘤学领域的意义 (Tu et al., 2007)。
抗炎抗血小板聚集
类似于 (2S)-N-(4-苯甲酰苯基)-3,3,3-三氟-2-羟基-2-甲基丙酰胺的化合物,特别是 R-/S-2-(2-羟基丙酰胺)-5-三氟甲基苯甲酸 (R-/S-HFBA),已显示出显着的抗炎和抗血小板作用。这些作用在抑制角叉菜胶诱导的大鼠足爪水肿和抑制花生四烯酸诱导的血小板聚集方面很明显。这些发现突出了此类化合物在解决与血小板聚集相关的炎症和疾病方面的治疗潜力 (Rong et al., 2019)。
属性
CAS 编号 |
147696-46-6 |
|---|---|
分子式 |
C17H14F3NO3 |
分子量 |
337.29 g/mol |
IUPAC 名称 |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1 |
InChI 键 |
LVEDGSIMCSQNNX-INIZCTEOSA-N |
手性 SMILES |
C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
同义词 |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)
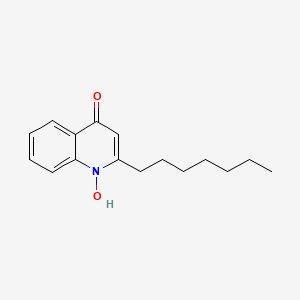

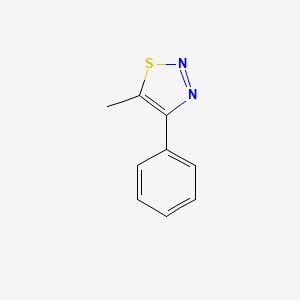
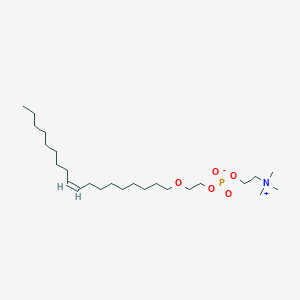
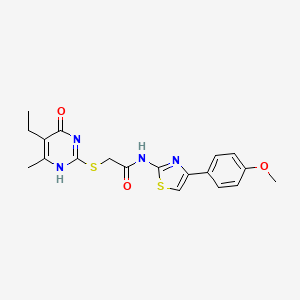
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
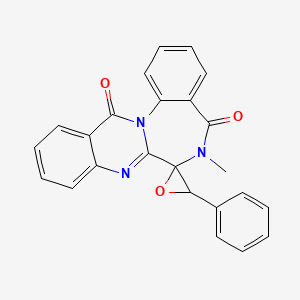

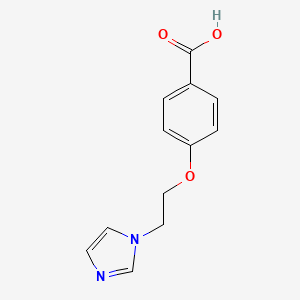
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)